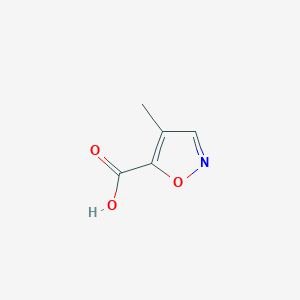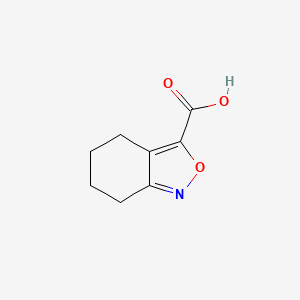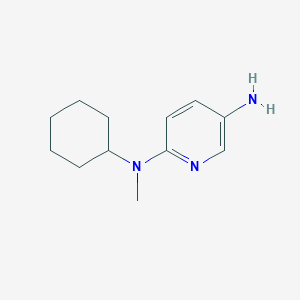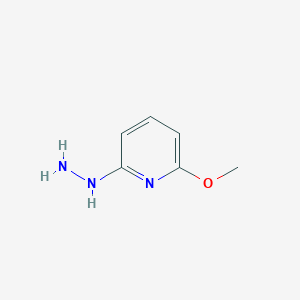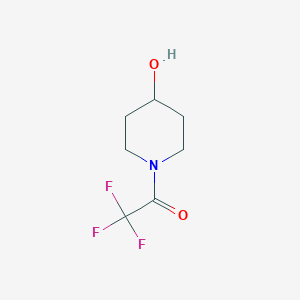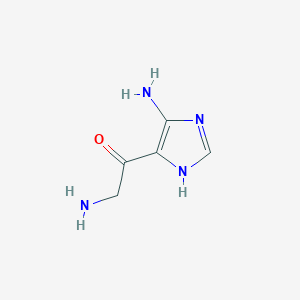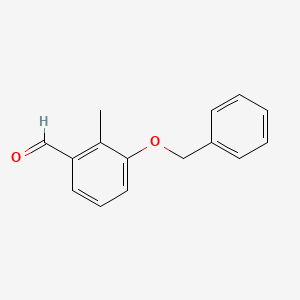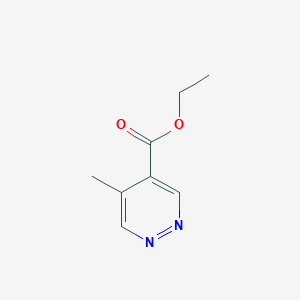
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester typically involves the esterification of 5-Methyl-pyridazine-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
5-Methyl-pyridazine-4-carboxylic acid+EthanolH2SO45-Methyl-pyridazine-4-carboxylic acid ethyl ester+Water
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products:
Oxidation: 5-Methyl-pyridazine-4-carboxylic acid.
Reduction: 5-Methyl-pyridazine-4-methanol.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学研究应用
Chemistry: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it a valuable component in various formulations.
作用机制
The mechanism of action of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pyridazine ring’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Pyridazine: The parent compound with a similar structure but without the ester group.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Pyridazine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.
Uniqueness: 5-Methyl-pyridazine-4-carboxylic acid ethyl ester is unique due to the presence of both a methyl group and an ester group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl 5-methylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOIGNZETIAWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532845 |
Source


|
| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92929-53-8 |
Source


|
| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
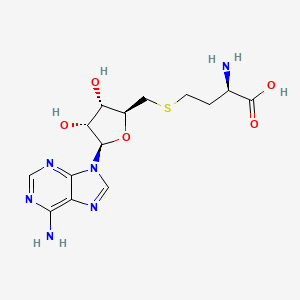
![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
